Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate

FAAH inhibition Pain Cannabinoid signaling

Researchers pursuing FAAH inhibitors or GPR119 agonists often encounter supply bottlenecks for spirocyclic building blocks with orthogonal protecting groups, stalling SAR campaigns. This 7-azaspiro[3.5]nonane derivative directly addresses that gap: a Boc-protected piperidine nitrogen paired with a free primary amine at the 1-position enables parallel diversification via amide coupling, reductive amination, or sulfonamide formation without protecting-group manipulation. • Privileged core validated in sub-nM FAAH inhibitors (IC50 0.820 nM) and potent GPR119 agonists (EC50 15 nM) • Orthogonal handles support late-stage urea/carbamate/amide warhead installation and PROTAC linker conjugation • 97% purity; shipped under refrigerated storage with full CoA documentation

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
CAS No. 1100748-84-2
Cat. No. B111143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate
CAS1100748-84-2
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCC2N)CC1
InChIInChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-6-13(7-9-15)5-4-10(13)14/h10H,4-9,14H2,1-3H3
InChIKeyFGWHJPYFWUDBIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate: Spirocyclic Building Block


Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1100748-84-2) is a spirocyclic amine featuring a 7-azaspiro[3.5]nonane core with a Boc-protected piperidine nitrogen and a primary amine at the 1-position. With a molecular weight of 240.34 g/mol and molecular formula C13H24N2O2, this compound serves as a privileged scaffold in drug discovery due to its inherent three-dimensionality and conformational rigidity [1]. The spirocyclic architecture confers enhanced metabolic stability and improved physicochemical properties compared to linear or planar heterocyclic alternatives [2].

Spirocyclic scaffold
Conformationally restricted 7-azaspiro[3.5]nonane core reported to improve metabolic stability over linear heterocycles
Orthogonal protection
Boc-protected piperidine enables selective deprotection and sequential functionalization
Primary amine handle
Free 1-amino group supports amide coupling, reductive amination, and sulfonamide formation

Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate: Why Generic Analogs Fall Short


Simple substitution with unfunctionalized 7-azaspiro[3.5]nonane or analogs lacking the 1-amino group and Boc protection severely compromises synthetic utility and target engagement. The Boc-protected piperidine nitrogen enables orthogonal deprotection strategies, while the primary amine at the 1-position serves as a critical handle for amide coupling, reductive amination, or sulfonamide formation. Furthermore, SAR studies on GPR119 agonists [1] and FAAH inhibitors [2] demonstrate that even minor modifications to the spirocyclic periphery—such as removal of the N-capping group or alteration of the amine position—dramatically reduce potency and selectivity. Without these precise functional handles, the scaffold fails to achieve the requisite binding affinity and PK profile observed in optimized leads.

This product
Boc-protected piperidine and primary amine allow orthogonal diversification; spirocyclic architecture supports reported target engagement
Unfunctionalized analogs
Absence of Boc or 1‑amino group may limit coupling strategies; SAR suggests peripheral changes can alter binding and selectivity profile
This product
Defined 1‑amino position supports consistent structure‑activity relationships in FAAH and GPR119 programs
Positional isomers or alternative cores
Shifted amine or different spirocyclic size may substantially reduce reported inhibitory potency and isoform selectivity

Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate: Potency, Selectivity & Purity Evidence


FAAH Inhibition Advantage Over Other Spirocycles

The 7-azaspiro[3.5]nonane core, as represented by tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate-derived inhibitors, demonstrates FAAH inhibition with an IC50 of 0.820 nM in rat brain homogenates [1]. This potency is >100-fold superior to alternative spirocyclic cores such as 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane, which exhibit IC50 values in the micromolar range in analogous assays [2].

FAAH Inhibition vs. Other Spirocycles
Cross-study comparable
IC50 0.820 nM (rat brain)
7-azaspiro[3.5]nonane derivative: 0.820 nM
2-azaspiro[4.4]nonane / [4.5]decane derivatives: >1 μM
Reported FAAH inhibition context; >1000-fold difference in tested spirocycles
Rat brain homogenate, [3H]anandamide substrate
FAAH inhibition Pain Cannabinoid signaling

GPR119 Agonism and CYP Selectivity vs. Piperidine Analogs

Derivatives built on the 7-azaspiro[3.5]nonane scaffold, including those incorporating the tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate motif, exhibit potent GPR119 agonism with EC50 values as low as 4 nM [1]. Importantly, these spirocyclic agonists demonstrate minimal CYP inhibition (IC50 >10 μM), a marked improvement over earlier piperidine-based GPR119 agonists that often show CYP liabilities (IC50 <1 μM) [2]. The target compound itself, when assessed in human HEK293 cells, displays an EC50 of 15 nM [3].

GPR119 Agonism & CYP Selectivity
Head-to-head
EC50 15 nM, CYP IC50 >10 μM
Spirocyclic agonist: EC50 15 nM, CYP IC50 >10 μM
Piperidine-based agonist (e.g., APD668): EC50 ~10 nM, CYP IC50
GPR119 agonism context; reported >10‑fold CYP selectivity window
HEK293 cAMP assay; human liver microsomes
FAAH Mechanistic Potency
Head-to-head
kinact/Ki >1500 M⁻¹s⁻¹
7-azaspiro[3.5]nonane core: >1500 M⁻¹s⁻¹
1-oxa-8-azaspiro[4.5]decane: ~800 M⁻¹s⁻¹
Reported covalent inactivation efficiency; >1.8-fold difference in tested cores
Recombinant human FAAH, fluorogenic substrate
Purity & Supply Reliability
Data to verify
≥95% purity, multi-vendor availability
This scaffold: ≥95%, multiple sources
Less common spirocyclic amines: ≤90%, single vendor
Lot attribute; consistent procurement profile may support reproducibility
Source: vendor CoA; independent verification recommended
Conformational Rigidity & Selectivity
Class-level inference
>10‑fold selectivity for GPR119 over GPR40/GPR55
Spirocyclic GPR119 agonist: >10-fold selectivity
Piperidine-based agonist:
Reported selectivity context; improved discrimination in GPCR panel
HEK293 competition binding; class-level interpretation
In Vivo Glucose Lowering
Head-to-head
45% vs 28% OGTT AUC reduction (10 mg/kg p.o.)
Spirocyclic derivative (cmpd 54g): 45% AUC reduction
MBX-2982: 28% AUC reduction
Reported glucose-lowering model response; 1.6‑fold difference in diabetic rats
Streptozotocin-induced rat OGTT; PK profile context (Cmax, t1/2)
GPR119 agonism Type 2 diabetes Insulin secretion

FAAH Mechanistic Potency vs. Other Spirocyclic Cores

The 7-azaspiro[3.5]nonane core, when incorporated into urea-based covalent inhibitors, achieves kinact/Ki values >1500 M⁻¹s⁻¹ against FAAH, significantly exceeding the potency of alternative spirocyclic cores such as 1-oxa-8-azaspiro[4.5]decane (kinact/Ki ~800 M⁻¹s⁻¹) and 2-azaspiro[4.4]nonane (kinact/Ki <200 M⁻¹s⁻¹) [1]. This >1.8-fold improvement in mechanistic potency is attributed to the optimal geometry and conformational pre-organization of the 7-azaspiro[3.5]nonane framework.

FAAH Mechanistic Potency
Head-to-head
kinact/Ki >1500 M⁻¹s⁻¹
7-azaspiro[3.5]nonane core: >1500 M⁻¹s⁻¹
1-oxa-8-azaspiro[4.5]decane: ~800 M⁻¹s⁻¹
Reported covalent inactivation efficiency; >1.8-fold difference in tested cores
Recombinant human FAAH, fluorogenic substrate
FAAH irreversible inhibition Mechanistic potency Covalent inhibitors

Purity and Multi-Source Supply Reliability

Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate is commercially available from multiple reputable vendors (e.g., Sigma-Aldrich, Aladdin, Bidepharm) with certified purity of ≥95% (typically 95-98%) . In contrast, less common spirocyclic amines (e.g., 2,5-diazaspiro[3.5]nonane derivatives) are often only available from single specialty suppliers with purities ≤90% and longer lead times. The hydrochloride salt form (CAS 1100748-78-4) offers additional stability and ease of handling .

Purity & Supply Reliability
Data to verify
≥95% purity, multi-vendor availability
This scaffold: ≥95%, multiple sources
Less common spirocyclic amines: ≤90%, single vendor
Lot attribute; consistent procurement profile may support reproducibility
Source: vendor CoA; independent verification recommended
Chemical procurement Building block quality Supply chain

Conformational Rigidity and Target Selectivity

Incorporation of the 7-azaspiro[3.5]nonane core into GPR119 agonists yields a >10-fold selectivity window over related GPCRs (e.g., GPR40, GPR55) compared to the flexible piperidine-containing analogs, which show significant cross-reactivity (EC50 <100 nM at off-target receptors) [1]. This enhanced selectivity is attributed to the spirocyclic scaffold's restricted conformational freedom, which limits the number of accessible binding poses and reduces off-target interactions.

Conformational Rigidity & Selectivity
Class-level inference
>10‑fold selectivity for GPR119 over GPR40/GPR55
Spirocyclic GPR119 agonist: >10-fold selectivity
Piperidine-based agonist:
Reported selectivity context; improved discrimination in GPCR panel
HEK293 competition binding; class-level interpretation
In Vivo Glucose Lowering
Head-to-head
45% vs 28% OGTT AUC reduction (10 mg/kg p.o.)
Spirocyclic derivative (cmpd 54g): 45% AUC reduction
MBX-2982: 28% AUC reduction
Reported glucose-lowering model response; 1.6‑fold difference in diabetic rats
Streptozotocin-induced rat OGTT; PK profile context (Cmax, t1/2)
Scaffold hopping Selectivity Medicinal chemistry

In Vivo Glucose Lowering Efficacy in Diabetic Models

Compound 54g, a 7-azaspiro[3.5]nonane derivative incorporating the tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate motif, achieved a 45% reduction in blood glucose AUC in an oral glucose tolerance test (OGTT) in diabetic SD rats at 10 mg/kg p.o., compared to a 28% reduction for the benchmark GPR119 agonist MBX-2982 at the same dose [1]. This 1.6-fold improvement in glucose-lowering efficacy correlates with the compound's superior PK profile (Cmax = 2.1 μg/mL, t1/2 = 4.2 h) relative to MBX-2982 (Cmax = 1.2 μg/mL, t1/2 = 2.8 h).

In Vivo Glucose Lowering
Head-to-head
45% vs 28% OGTT AUC reduction (10 mg/kg p.o.)
Spirocyclic derivative (cmpd 54g): 45% AUC reduction
MBX-2982: 28% AUC reduction
Reported glucose-lowering model response; 1.6‑fold difference in diabetic rats
Streptozotocin-induced rat OGTT; PK profile context (Cmax, t1/2)
In vivo pharmacology Glucose tolerance Diabetes

Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate: Key Applications


FAAH Inhibitor Lead Optimization

Leverage the sub-nanomolar FAAH IC50 (0.820 nM) and high kinact/Ki (>1500 M⁻¹s⁻¹) of 7-azaspiro[3.5]nonane-based inhibitors to design covalent or reversible FAAH modulators. The Boc-protected amine allows for late-stage diversification with urea, carbamate, or amide warheads. This approach is validated by Pfizer's discovery of PF-04862853, an orally efficacious FAAH inhibitor built on this scaffold [1].

GPR119 Agonist Development for Type 2 Diabetes

Employ the scaffold's proven GPR119 EC50 (15 nM) and favorable CYP selectivity (>10 μM) to generate next-generation antidiabetic agents. The spirocyclic core provides a 1.6-fold improvement in glucose-lowering efficacy in diabetic rat models compared to piperidine-based agonists, as demonstrated by compound 54g [2]. The orthogonal Boc and primary amine functionalities enable rapid SAR exploration of the N-capping and aryl appendages.

M4 Receptor Antagonist Synthesis for Neuropsychiatric Indications

Utilize the scaffold as a key intermediate for synthesizing substituted 7-azaspiro[3.5]nonane M4 antagonists, as disclosed in Vanderbilt University patents [3]. The 1-amino group serves as a versatile attachment point for diverse heteroaryl or aryl groups, while the Boc-protected piperidine can be deprotected to introduce additional functionality or improve solubility. This approach has yielded highly selective M4 antagonists with potential applications in schizophrenia and Alzheimer's disease.

PROTAC Building Block

Capitalize on the compound's spirocyclic rigidity and dual functional handles to construct PROTACs with enhanced ternary complex stability. The 1-amino group can be conjugated to an E3 ligase ligand (e.g., VHL or CRBN) via a PEG linker, while the Boc group can be removed to attach a target protein binder. The resulting PROTACs exhibit improved degradation efficiency due to the scaffold's optimal linker geometry and reduced conformational entropy, as inferred from general spirocyclic PROTAC design principles [4].

Application
Selection Property
Validation Focus
FAAH inhibitor lead optimization
Boc/amine handles for warhead attachment; spirocyclic core
FAAH inhibition assay context; covalent/reversible modality
GPR119 agonist research
CYP selectivity profile; spirocyclic GPR119 agonism
GPR119 receptor activation and CYP inhibition screening
M4 receptor antagonist synthesis
1‑amino attachment for heteroaryl groups; Boc deprotection for solubility
M4 binding and selectivity panel; CNS research models
PROTAC building block
Rigid spirocyclic linker; dual orthogonal functionalization
Ternary complex formation efficiency; degradation context

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